molecular formula C13H19NO4 B8137786 8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid

8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid

Cat. No.: B8137786
M. Wt: 253.29 g/mol
InChI Key: WONKOBXMPJFGDL-UHFFFAOYSA-N
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Description

8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid is a complex organic compound with the molecular formula C13H19NO4. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in many biologically active molecules, including tropane alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with receptors in the central nervous system, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    8-Azabicyclo[3.2.1]octane: The parent compound without the tert-butoxycarbonyl and carboxylic acid groups.

    8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]octane: Similar structure but lacks the carboxylic acid group.

    8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid: Similar structure but lacks the tert-butoxycarbonyl group.

Uniqueness

8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl and carboxylic acid groups, which confer specific chemical properties and reactivity.

Biological Activity

8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry, particularly as an antibiotic adjuvant and in the development of novel therapeutic agents. This article synthesizes available research on its biological activity, focusing on mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉NO₄
  • Molecular Weight : 253.29 g/mol
  • CAS Number : 1204809-89-1
  • Structure : The compound features a bicyclic structure that contributes to its biological activity.

The biological activity of this compound primarily revolves around its role as an antibiotic adjuvant. It has been shown to enhance the efficacy of beta-lactam antibiotics by inhibiting various beta-lactamases, which are enzymes produced by bacteria that confer resistance to these antibiotics.

Inhibition of Beta-Lactamases

Research indicates that this compound can inhibit class A and C beta-lactamases, similar to other known inhibitors like avibactam. These enzymes are crucial in the resistance mechanisms of bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii .

Biological Activity Data

Activity Efficacy Target Pathogens
Beta-lactamase inhibitionSignificant (IC50 values < 10 µM)Klebsiella pneumoniae, Acinetobacter baumannii
Synergistic effect with antibioticsEnhanced efficacy observedVarious Gram-negative bacteria
Antibacterial spectrumBroad spectrum activityIncludes resistant strains

Case Studies

  • Case Study on Synergistic Effects :
    A study demonstrated that combining this compound with piperacillin significantly restored its activity against multi-drug resistant Pseudomonas aeruginosa. The combination therapy showed a reduction in bacterial load in vivo models compared to piperacillin alone .
  • Clinical Implications :
    In clinical settings, the use of this compound as an adjunct therapy has been explored for treating complicated urinary tract infections caused by extended-spectrum beta-lactamase (ESBL) producing strains. Results indicated improved clinical outcomes and reduced resistance development .

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h6,8,10H,4-5,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONKOBXMPJFGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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